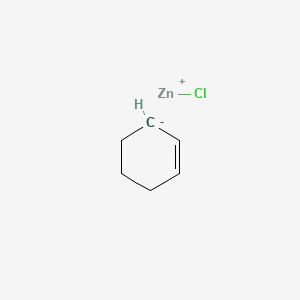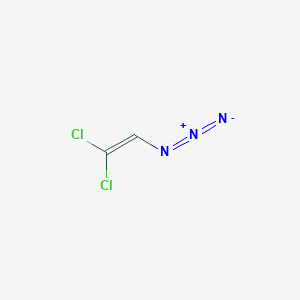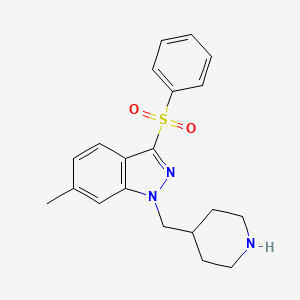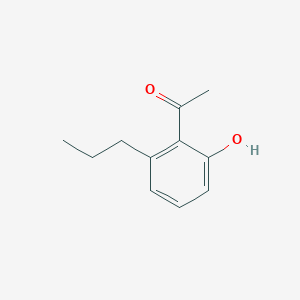
Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: is a compound that features a unique combination of a cyanamide group and a tetrazine ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both the cyanamide and tetrazine moieties endows it with unique chemical properties that make it a versatile reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution of a dimethylpyrazolyl group in a tetrazine precursor with an amino group. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of the tetrazine precursor followed by its conversion to the desired cyanamide derivative. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Bases like sodium hydroxide and solvents such as dimethyl sulfoxide (DMSO) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazine oxides, while reduction can produce various amines.
科学研究应用
Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cycloaddition reactions and aminocyanation reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Industry: It is used in the synthesis of high-energy materials and as a precursor for various industrial chemicals.
作用机制
The mechanism by which Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)- exerts its effects involves its ability to act as both a nucleophile and an electrophile. The cyanamide group can participate in nucleophilic addition reactions, while the tetrazine ring can undergo electrophilic substitution. These dual reactivity properties enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile tool in chemical synthesis and biological studies .
相似化合物的比较
Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: can be compared with other similar compounds, such as:
Methyltetrazine-amine hydrochloride: This compound also contains a tetrazine ring but differs in its substitution pattern and reactivity.
N-cyanoacetamides: These compounds share the cyanamide group but have different structural frameworks and applications.
The uniqueness of Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)- lies in its combination of the cyanamide and tetrazine moieties, which confer distinct chemical properties and reactivity patterns.
属性
CAS 编号 |
744995-86-6 |
|---|---|
分子式 |
C3H3N7 |
分子量 |
137.10 g/mol |
IUPAC 名称 |
(6-amino-1,2,3,5-tetrazin-4-yl)cyanamide |
InChI |
InChI=1S/C3H3N7/c4-1-6-3-7-2(5)8-10-9-3/h(H3,5,6,7,8,9) |
InChI 键 |
WGLAZERCKUBPQZ-UHFFFAOYSA-N |
规范 SMILES |
C(#N)NC1=NN=NC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



boranyl](/img/structure/B12526724.png)

![[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B12526727.png)



![(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12526750.png)
![2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine](/img/structure/B12526755.png)
![1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-](/img/structure/B12526761.png)
![beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]-](/img/structure/B12526765.png)

![Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-](/img/structure/B12526780.png)
![Fluoro[bis(trifluoromethyl)]gallane](/img/structure/B12526782.png)
